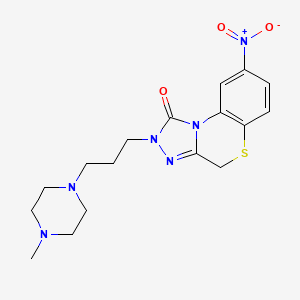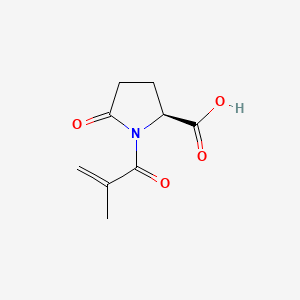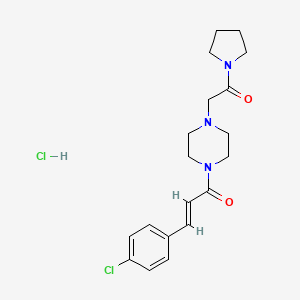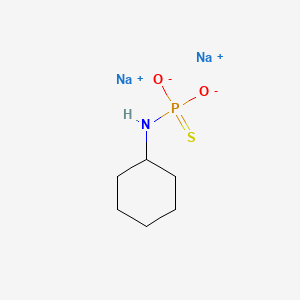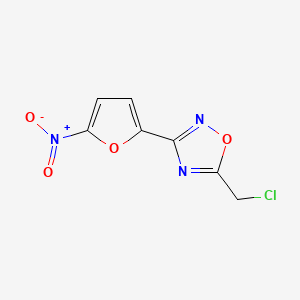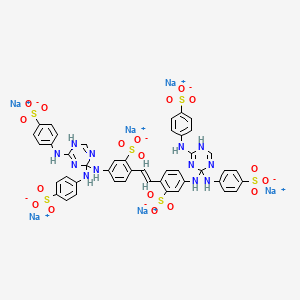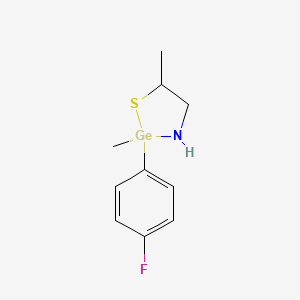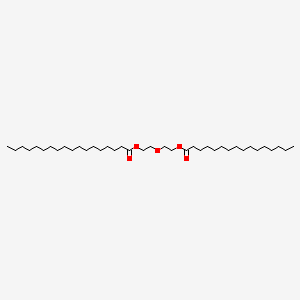
Diethylene glycol palmitate stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylene glycol palmitate stearate is a chemical compound that belongs to the class of diethylene glycol esters. It is a mixture of diethylene glycol monoesters and diesters of stearic and palmitic acids. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant and emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol palmitate stearate is synthesized through the esterification of diethylene glycol with stearic and palmitic acids. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to promote ester bond formation. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol palmitate stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols and acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of stearic and palmitic acids.
Reduction: Formation of diethylene glycol and the corresponding fatty acids.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethylene glycol palmitate stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emulsifying properties
Mechanism of Action
The mechanism of action of diethylene glycol palmitate stearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly useful in formulations where the uniform distribution of ingredients is essential .
Molecular Targets and Pathways: this compound targets the lipid bilayers of cell membranes, enhancing the permeability and absorption of active ingredients. It also interacts with proteins and other macromolecules, facilitating their solubilization and stabilization in various formulations .
Comparison with Similar Compounds
Diethylene glycol distearate: Similar in structure but contains two stearic acid moieties.
Ethylene glycol distearate: Contains ethylene glycol instead of diethylene glycol.
Glyceryl stearate: Contains glycerol as the backbone instead of diethylene glycol .
Uniqueness: Diethylene glycol palmitate stearate is unique due to its combination of stearic and palmitic acids, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .
Properties
CAS No. |
78617-13-7 |
|---|---|
Molecular Formula |
C38H74O5 |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
2-(2-hexadecanoyloxyethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C38H74O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(40)43-36-34-41-33-35-42-37(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
MCLNYOLKHHBCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




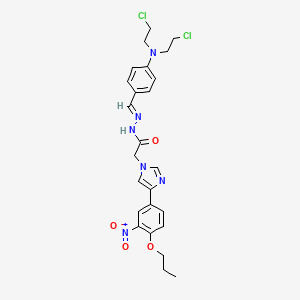
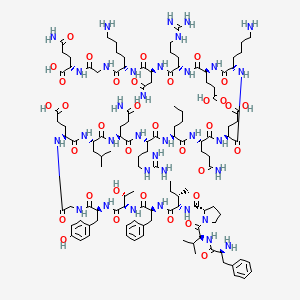
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
